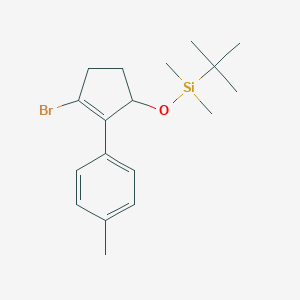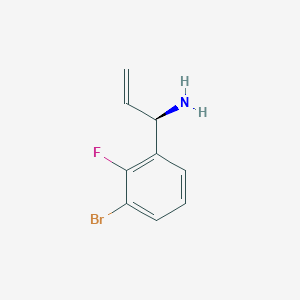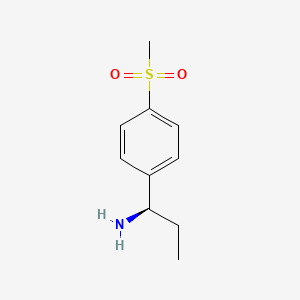
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a chemical compound with a complex structure that includes a bromophenyl group, a trifluoromethyl group, and an isothiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves multiple steps, starting with the preparation of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl and trifluoromethyl groups are then introduced through substitution reactions. The final step involves the addition of the methanol group to the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The isothiazole ring may participate in electron transfer processes, influencing the compound’s overall reactivity. These interactions can modulate biological pathways and lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-(4-Bromophenyl)-5-(methyl)isothiazol-4-YL)methanol: Similar structure but with a methyl group instead of trifluoromethyl.
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The presence of both the bromophenyl and trifluoromethyl groups in (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique These groups contribute to its distinct chemical properties, such as increased reactivity and binding affinity
Eigenschaften
Molekularformel |
C11H7BrF3NOS |
|---|---|
Molekulargewicht |
338.15 g/mol |
IUPAC-Name |
[3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H7BrF3NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2 |
InChI-Schlüssel |
HZNJIYYQSHLRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)
![Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)


![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)





